Cas no 2680861-90-7 (Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic intermediate with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzoxazepine core, a heterocyclic scaffold known for its bioactivity, combined with a nitro group and a benzyl carboxylate moiety, which enhance its utility in further derivatization. The nitro group offers reactivity for selective reductions or substitutions, while the benzyl ester provides a protective group that can be cleaved under mild conditions. This compound is particularly valuable for constructing complex molecules, enabling studies in drug discovery, particularly for targeting neurological or inflammatory pathways. Its well-defined synthetic route ensures reproducibility for research-scale applications.
Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2680861-90-7 structure
商品名:Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS番号:2680861-90-7
MF:C17H16N2O5
メガワット:328.319344520569
CID:5625219
PubChem ID:165931049

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • EN300-28295198
    • 2680861-90-7
    • Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • インチ: 1S/C17H16N2O5/c20-17(24-12-13-4-2-1-3-5-13)18-8-9-23-16-10-15(19(21)22)7-6-14(16)11-18/h1-7,10H,8-9,11-12H2
    • InChIKey: HBDXBAHPEWYOQU-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=C(C=CC=2CN(C(=O)OCC2C=CC=CC=2)CC1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 328.10592162g/mol
  • どういたいしつりょう: 328.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 447
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 84.6Ų

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295198-5.0g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
5.0g
$4184.0 2025-03-19
Enamine
EN300-28295198-0.25g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
0.25g
$1328.0 2025-03-19
Enamine
EN300-28295198-0.1g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
0.1g
$1269.0 2025-03-19
Enamine
EN300-28295198-0.5g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
0.5g
$1385.0 2025-03-19
Enamine
EN300-28295198-1g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7
1g
$1442.0 2023-09-07
Enamine
EN300-28295198-10g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7
10g
$6205.0 2023-09-07
Enamine
EN300-28295198-1.0g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
1.0g
$1442.0 2025-03-19
Enamine
EN300-28295198-0.05g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
0.05g
$1212.0 2025-03-19
Enamine
EN300-28295198-10.0g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
10.0g
$6205.0 2025-03-19
Enamine
EN300-28295198-2.5g
benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680861-90-7 95.0%
2.5g
$2828.0 2025-03-19

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2680861-90-7): A Comprehensive Overview

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, identified by the CAS number 2680861-90-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its diverse biological activities. The presence of a nitro group and a benzyloxy carbonyl moiety in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate consists of a fused benzene and oxygen-containing ring system, which is further substituted with a nitro group at the 8-position and a benzyloxy carbonyl group at the 4-position. This arrangement contributes to its stability and reactivity under various conditions, facilitating its use in synthetic chemistry and drug design. The compound’s solubility profile and metabolic behavior are also critical factors that influence its suitability for pharmaceutical applications.

In recent years, there has been growing interest in benzoxazepine derivatives due to their potential as scaffolds for developing new drugs. Specifically, the nitro-substituted benzoxazepines have shown promise in modulating various biological pathways, including those involved in neurodegenerative diseases and cancer. Research indicates that the nitro group can enhance the binding affinity of these compounds to target proteins, thereby improving their efficacy. Additionally, the benzyloxy carbonyl moiety can serve as a protective group during synthesis, allowing for selective modifications at other sites of the molecule.

One of the most compelling aspects of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is its potential role in addressing unmet medical needs. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in disease progression. For instance, preliminary data suggest that it may interfere with the activity of kinases involved in tumor growth and metastasis. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.

The synthesis of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed coupling reactions. These techniques not only improve efficiency but also minimize byproduct formation, making the process more environmentally friendly.

From a pharmacokinetic perspective, Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate exhibits favorable properties that enhance its bioavailability and therapeutic window. Animal studies have shown that it is well-tolerated at doses comparable to those required for efficacy. Moreover, its metabolic pathways have been characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. These studies provide valuable insights into how the compound is processed within the body and help in predicting potential side effects.

The regulatory landscape for pharmaceutical compounds like Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Additionally, rigorous preclinical testing is conducted to assess safety and efficacy before human trials can begin. This meticulous approach underscores the importance of thorough characterization in bringing new drugs to market.

In conclusion,Benzyl 8-nitro-2,3,4,5-tetrahydro-l,4-benzoxazepine-l-carboxylate (CAS No.2680861—90—7) represents a promising candidate for further development in pharmaceutical research.Its unique structural features,combined with preliminary evidence of biological activity,make it an intriguing compound for addressing various health challenges.As research continues to uncover new applications,this molecule is poised to play a significant role in advancing therapeutic strategies across multiple disease areas.

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